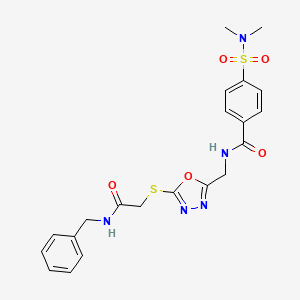
N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the 1,3,4-oxadiazole ring and the benzamide moiety. These structural features are commonly found in compounds with significant therapeutic potential, particularly in the realm of anticancer and antimicrobial agents .
Synthesis Analysis
The synthesis of related compounds with 1,3,4-thiadiazole and oxadiazole scaffolds has been reported using microwave-assisted, solvent-free methods, which are advantageous for their speed and environmental friendliness. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, which could be a similar method employed for the synthesis of the compound . Additionally, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone using a one-pot ring conversion reaction indicates the versatility of methods available for constructing such complex molecules .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework. The presence of the 1,3,4-oxadiazole ring is a key structural element that can be identified through these techniques .
Chemical Reactions Analysis
Compounds containing the thiadiazole and oxadiazole rings are known to undergo various chemical reactions. For example, N,N-dimethyl N'-thioaroylformamidines, which share some structural similarities with the compound , can undergo sulfur to oxygen exchange, hydrolysis to thioamides, S-methylation, and reactions with α-bromoketones and ketenes to yield different heterocyclic compounds . These reactions highlight the reactivity of sulfur-containing compounds and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the 1,3,4-oxadiazole ring and the benzamide group can confer good oral drug-like behavior, as suggested by ADMET property predictions . The solubility, stability, and reactivity of these compounds can be tailored by modifying the substituents on the aromatic rings, as seen in the structure-activity relationships of related sulfamoyl benzamides .
Applications De Recherche Scientifique
Antimicrobial Activity
Research has highlighted the synthesis and characterization of various derivatives related to the mentioned compound, demonstrating significant antimicrobial activities. These compounds have been tested against a spectrum of gram-positive and gram-negative bacteria, as well as fungi, showing potential as antibacterial and antifungal agents. The structure-activity relationships of these molecules suggest their utility in developing new antimicrobial strategies, leveraging their specific interactions with microbial targets (Desai et al., 2016).
Anticancer Properties
Another area of application is in the development of anticancer agents. Derivatives of the compound have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research provides insight into the design of new therapeutic agents that could inhibit cancer cell growth through specific molecular mechanisms, offering potential advancements in cancer treatment (Ravinaik et al., 2021).
Corrosion Inhibition
The derivatives of this compound have also been studied for their application in corrosion inhibition, particularly for protecting metals against corrosion in acidic environments. These studies offer promising results for the use of these compounds as corrosion inhibitors, suggesting their potential in industrial applications to enhance the longevity and durability of metal products (Hu et al., 2016).
Material Science
In material science, derivatives of this compound have been explored for the synthesis of novel polymers with potential applications in electronics and optoelectronics. These polymers exhibit good thermal stability and solubility, alongside other desirable physical properties, such as fluorescence. This research opens up new avenues for the development of materials with specific electronic or photonic properties (Sava et al., 2003).
Propriétés
IUPAC Name |
N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S2/c1-26(2)33(29,30)17-10-8-16(9-11-17)20(28)23-13-19-24-25-21(31-19)32-14-18(27)22-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHZWLTVSLIPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

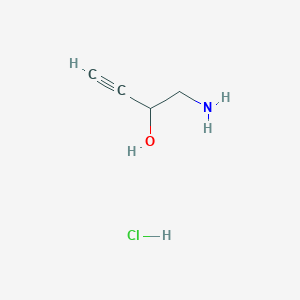
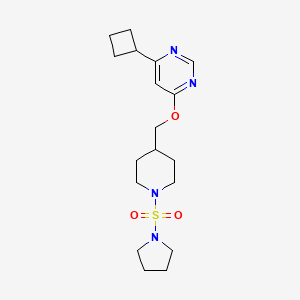
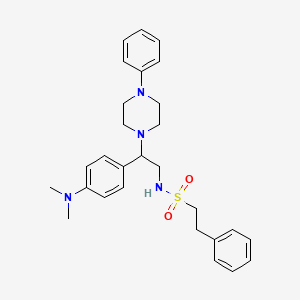
![(2E)-4,4-dimethyl-2-[(3-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B2503856.png)
![(Z)-propyl 4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate](/img/structure/B2503858.png)
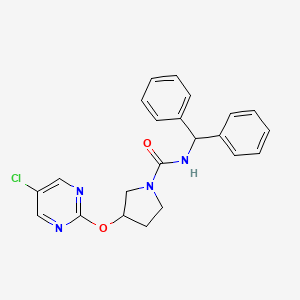


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)
![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2503868.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)
